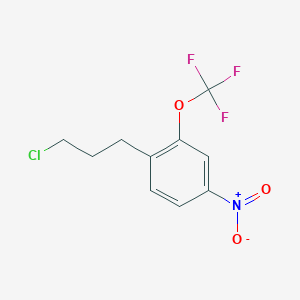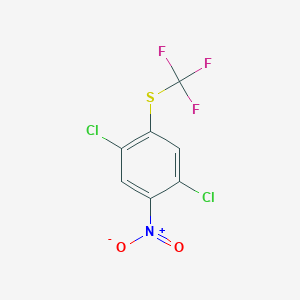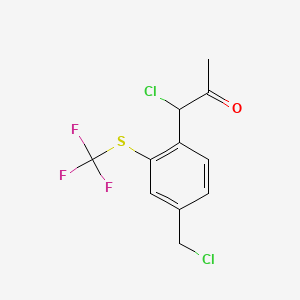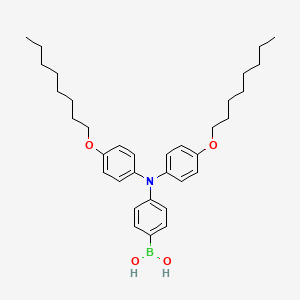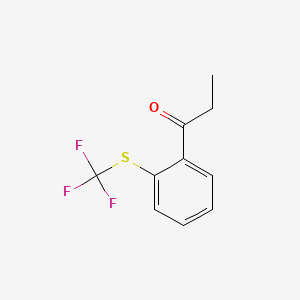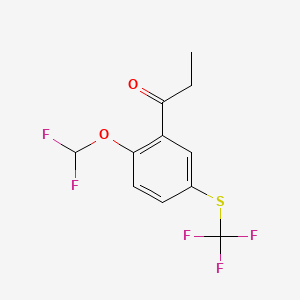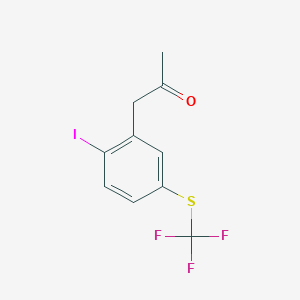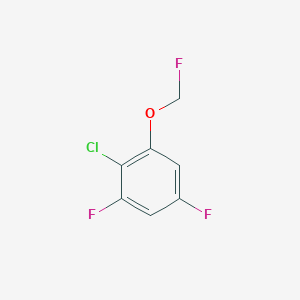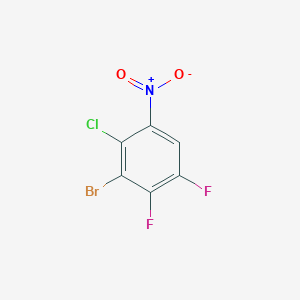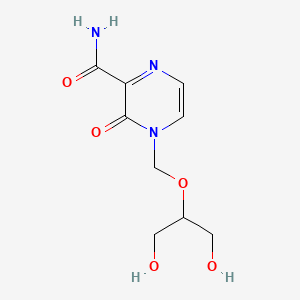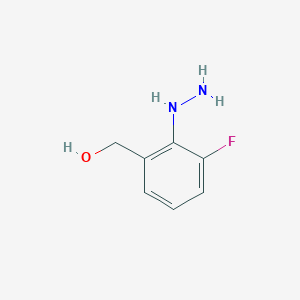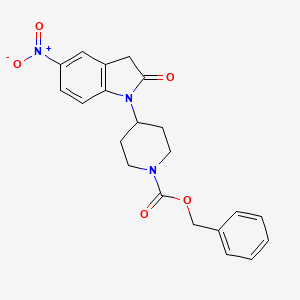
Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate is a complex organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzyl group, a piperidine ring, and a nitro-substituted oxoindoline moiety, making it a unique and versatile molecule in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzyl group with the indolin-2-one and piperidine moieties using standard coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The piperidine ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles such as amines or thiols
Cyclization: Acidic or basic conditions depending on the desired product
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine
Substitution of Benzyl Group: Formation of various substituted derivatives
Cyclization: Formation of fused ring systems
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its anticancer role, it may induce apoptosis in cancer cells by interacting with key proteins involved in the apoptotic pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolin-2-one Derivatives: Compounds such as (E)-N’-(2-oxoindolin-3-ylidene)acetohydrazides.
Piperidine Derivatives: Various substituted piperidines and piperidinones.
Uniqueness
Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate stands out due to its unique combination of a benzyl group, a nitro-substituted oxoindoline moiety, and a piperidine ring. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H21N3O5 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
benzyl 4-(5-nitro-2-oxo-3H-indol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H21N3O5/c25-20-13-16-12-18(24(27)28)6-7-19(16)23(20)17-8-10-22(11-9-17)21(26)29-14-15-4-2-1-3-5-15/h1-7,12,17H,8-11,13-14H2 |
Clé InChI |
JVMFFQWUFDRGEE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2C(=O)CC3=C2C=CC(=C3)[N+](=O)[O-])C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



